Rimiterol Hydrobromide

Overview

Description

Rimiterol Hydrobromide is a third-generation short-acting β2-adrenoreceptor agonist. It is primarily used as a bronchodilator to treat conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound is known for its rapid onset of action and relatively short duration of effect .

Mechanism of Action

Target of Action

Rimiterol Hydrobromide primarily targets the β2-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial muscles of the lungs .

Mode of Action

As a selective β2-adrenoreceptor agonist, this compound binds to these receptors, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to the relaxation of bronchial smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . This pathway plays a vital role in various cellular responses, including the regulation of glycogen, sugar, and lipid metabolism. By increasing cAMP levels, this compound can influence these metabolic processes .

Pharmacokinetics

This compound exhibits a short half-life of less than 5 minutes when administered intravenously . It is rapidly metabolized to its 3-O-methyl derivative . It is typically administered as an aerosol for the treatment of conditions like asthma .

Result of Action

The primary result of this compound’s action is the bronchodilation in patients with conditions like asthma . By relaxing the bronchial muscles, it increases airflow to the lungs, thereby alleviating symptoms such as shortness of breath . It has been shown to produce rapid and effective bronchodilation in clinical studies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs, such as Acebutolol and Alfuzosin, can decrease the therapeutic efficacy of this compound . Therefore, it’s crucial to consider these factors when administering this compound.

Biochemical Analysis

Biochemical Properties

Rimiterol Hydrobromide is a selective β2-adrenoreceptor agonist . This means it interacts with β2-adrenoreceptors, which are proteins found on the surface of cells in the lungs. By binding to these receptors, this compound triggers a series of biochemical reactions that lead to the relaxation of the smooth muscle in the airways, thereby helping to alleviate symptoms of asthma .

Cellular Effects

In cellular terms, this compound influences cell function by interacting with cell signaling pathways. Specifically, it binds to β2-adrenoreceptors on the cell surface, which triggers a cascade of events inside the cell. This includes the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to β2-adrenoreceptors. This binding activates the enzyme adenylate cyclase, leading to an increase in cAMP levels within the cell. The rise in cAMP levels then activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of action when administered as an aerosol . It has a short half-life of less than 5 minutes when given intravenously and is rapidly metabolized to its 3-O-methyl derivative . The effects of this compound can be observed quickly in laboratory settings, making it a valuable tool for studying bronchodilation and related processes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to produce dose-dependent bronchodilation . Higher doses lead to greater bronchodilation, but without significant increases in heart rate or other adverse effects . This suggests that this compound can be used at relatively high doses without causing undue cardiovascular stress.

Metabolic Pathways

This compound is rapidly metabolized in the body, primarily to its 3-O-methyl derivative

Subcellular Localization

The subcellular localization of this compound is not well documented. As a β2-adrenoreceptor agonist, it is likely to bind to β2-adrenoreceptors located on the cell surface. Once bound, it triggers intracellular signaling cascades, influencing processes within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rimiterol Hydrobromide can be synthesized through a multi-step process involving the reaction of 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol with hydrobromic acid. The reaction typically requires controlled conditions to ensure the correct formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Rimiterol Hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its parent catechol structure.

Substitution: Various substitution reactions can occur on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the parent compound, such as quinones from oxidation and substituted catechols from substitution reactions .

Scientific Research Applications

Medical Applications

Bronchodilation in Asthma and COPD

- Rimiterol Hydrobromide acts as a bronchodilator, providing quick relief from bronchospasm. Clinical studies have demonstrated its effectiveness in producing dose-dependent bronchodilation, particularly beneficial for patients experiencing acute asthma attacks or exercise-induced bronchospasm .

Clinical Efficacy Studies

- Research indicates that rimiterol has a rapid onset of action, with significant bronchodilation observed within minutes of administration. In comparative studies with other β2-agonists like salbutamol, rimiterol showed similar efficacy with a more favorable side effect profile . For instance, one study found that rimiterol allowed for larger allergen doses to be administered without significantly increasing the late asthmatic response .

Safety Profile

- The safety profile of rimiterol is notable; it has been shown to produce minimal cardiovascular effects compared to other β2-agonists. This characteristic makes it particularly suitable for patients who may be sensitive to the cardiovascular side effects commonly associated with these medications .

Pharmacological Research Applications

Mechanism of Action Studies

- Rimiterol serves as a model compound for studying β2-adrenoreceptor interactions and signaling pathways. It binds selectively to β2-adrenoreceptors, initiating intracellular signaling cascades that lead to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscles .

Comparative Studies with Other β2-Agonists

- Rimiterol has been utilized in research comparing its pharmacokinetics and pharmacodynamics with other β2-agonists like isoprenaline and terbutaline. These studies have highlighted its unique rapid onset and shorter duration of action, making it an important subject in developing new bronchodilator formulations .

Industrial Applications

Development of Inhalation Devices

- The pharmaceutical industry has employed rimiterol in the formulation of new inhalation devices aimed at improving drug delivery efficiency. Its rapid action makes it an ideal candidate for use in metered-dose inhalers and nebulizers designed for acute asthma management .

Research on Formulation Stability

- Ongoing research focuses on enhancing the stability and delivery mechanisms of rimiterol formulations, ensuring consistent therapeutic effects while minimizing degradation during storage and use .

Case Studies

Comparison with Similar Compounds

Isoprenaline: Another β2-adrenoreceptor agonist but with a shorter duration of action.

Salbutamol: A longer-acting β2-adrenoreceptor agonist with a slower onset of action.

Terbutaline: Similar to salbutamol but with different pharmacokinetic properties

Uniqueness: Rimiterol Hydrobromide is unique due to its rapid onset and short duration of action, making it suitable for acute relief of bronchospasm. Its relatively low cardiovascular side effects compared to other β2-adrenoreceptor agonists also make it a preferred choice in certain clinical scenarios .

Biological Activity

Rimiterol Hydrobromide, a synthetic compound classified as a beta-adrenergic agonist, is primarily recognized for its bronchodilator properties. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Rimiterol has a chemical formula of and a molar mass of approximately 223.272 g/mol. It is characterized by its interaction with beta-adrenergic receptors, particularly the beta-2 and beta-3 subtypes. The activation of these receptors leads to the stimulation of adenylate cyclase, resulting in increased intracellular levels of cyclic adenosine monophosphate (cAMP). This cascade promotes relaxation of bronchial smooth muscle, thereby enhancing airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

Rimiterol exhibits significant biological activity as a bronchodilator. Its primary actions include:

- Bronchodilation : Rimiterol effectively relaxes bronchial smooth muscles, improving respiratory function.

- Cardiovascular Effects : While it primarily targets bronchial tissues, systemic administration can lead to cardiovascular responses, including increased heart rate and potential muscle tremors .

- Selective Receptor Interaction : Unlike many other beta-agonists that predominantly target beta-2 receptors, Rimiterol also interacts with beta-3 receptors, which are involved in lipolysis and thermogenesis .

Comparative Efficacy

In comparative studies against other bronchodilators such as salbutamol and laevoisoprenaline, Rimiterol has shown equipotent effects in opposing bronchoconstriction but with a lower propensity to induce tachycardia . The following table summarizes the comparative efficacy of Rimiterol with other sympathomimetic agents:

| Compound Name | Mechanism | Potency (relative to laevoisoprenaline) | Unique Features |

|---|---|---|---|

| Rimiterol | β2/β3 agonist | 8x less potent than laevoisoprenaline | Selective for β3 receptors |

| Salbutamol | β2 agonist | Equipotent with Rimiterol | Commonly used for asthma |

| Isoprenaline | Non-selective β agonist | 19x less potent than laevoisoprenaline | Used in cardiac applications |

| Formoterol | Long-acting β2 agonist | Varies | Extended bronchodilation effects |

Case Studies and Clinical Applications

Rimiterol has been evaluated in various clinical settings. A notable open study assessed its bronchodilator effects in asthmatic patients. The findings indicated significant improvements in arterial oxygen levels and respiratory function without severe adverse cardiovascular effects .

In another study comparing the speed of bronchodilator action, Rimiterol was found to have a favorable profile regarding heart rate stability compared to fenoterol . These studies underscore Rimiterol's potential as an effective treatment option for managing bronchospasm in asthma.

Drug Interactions and Safety Profile

Understanding drug interactions is crucial for optimizing treatment regimens. Rimiterol may interact with several medications, potentially increasing the risk of hypertension when combined with certain drugs like alfentanil or acebutolol . Monitoring is advised when prescribing Rimiterol alongside these agents.

Properties

CAS No. |

31842-61-2 |

|---|---|

Molecular Formula |

C12H18BrNO3 |

Molecular Weight |

304.18 g/mol |

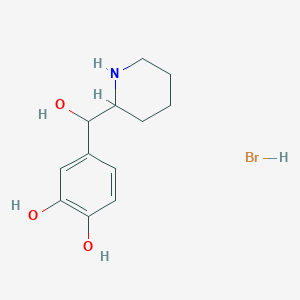

IUPAC Name |

4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide |

InChI |

InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H/t9-,12+;/m0./s1 |

InChI Key |

QPYZEEKXUYXZBK-PKKHVXKMSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC(=C(C=C2)O)O)O.Br |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |

Key on ui other cas no. |

31842-61-2 |

Synonyms |

rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol Hydrobromide; erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol Hydrobromide; Asmaten; NSC 289336; Pulmadil; R |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.